1-cyclohexanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-Cyclohexanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a piperazine backbone functionalized with a cyclohexanecarbonyl group and a fused triazolo-pyrimidine moiety. The triazolo[4,5-d]pyrimidine core is a bicyclic system combining a triazole and pyrimidine ring, which is known for its role in modulating biological activity, particularly in kinase inhibition and nucleotide analog applications .
Properties
IUPAC Name |
cyclohexyl-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-21-14-13(19-20-21)15(18-11-17-14)22-7-9-23(10-8-22)16(24)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLHXNGBNBIBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCCC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells.
Biological Activity
The compound 1-cyclohexanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a member of the piperazine family known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.32 g/mol
- SMILES Notation :
CC(=O)N1CCN(CC1)C2=NC(=N2)C(=C(C)N=C(C)N=C(C)N=C(C)N=C(C)N=C(C)
Structural Features
The compound features a piperazine ring substituted with a cyclohexanecarbonyl group and a triazolopyrimidine moiety. These structural elements are believed to contribute to its biological activity.
The biological activity of This compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it may interact with fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system and pain modulation .
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial Properties : Compounds with piperazine structures have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess similar properties .
Antitumor Activity
A study evaluating the antitumor effects of piperazine derivatives found that certain compounds significantly inhibited tumor cell proliferation in vitro. The mechanism was attributed to cell cycle arrest and apoptosis induction. The specific role of our compound in this context remains to be elucidated through targeted studies.
Analgesic Effects
Research on FAAH inhibitors has shown that compounds similar to This compound can modulate pain responses in animal models. For instance, JNJ-1661010, a related piperazine derivative, demonstrated significant analgesic effects in models of neuropathic pain by increasing levels of endogenous cannabinoids .
Antimicrobial Activity
In vitro tests have indicated that piperazine derivatives exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. The specific efficacy of our compound against these pathogens requires further investigation to establish its potential as an antimicrobial agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 270.32 g/mol |
| Biological Activities | Antitumor, Antimicrobial |
| Mechanisms | Enzyme Inhibition, Apoptosis Induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine substituent, triazolo-pyrimidine isomerism, or alternative fused heterocyclic systems. Below is a detailed comparison:
Piperazine Derivatives with Varied Substituents
Triazolo-Pyrimidine Isomers and Analogues
Critical Analysis of Structural and Functional Differences
- Lipophilicity : The cyclohexanecarbonyl group in the target compound likely confers higher logP values compared to acetyl or methyl-piperazine derivatives, enhancing blood-brain barrier penetration .
- Bioactivity: Triazolo[4,5-d]pyrimidine cores are associated with stronger adenosine receptor antagonism than [1,5-c] isomers, as seen in analogues from .
- Synthetic Feasibility : Multi-step routes for piperazine esters () are less efficient than single-step hydrazine-based methods (), but offer better regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
